molecular formula C12H18BrN B3102082 Diethyl[(3-Bromo-4-methylphenyl)methyl]amine CAS No. 1414870-79-3

Diethyl[(3-Bromo-4-methylphenyl)methyl]amine

Cat. No. B3102082
CAS RN: 1414870-79-3
M. Wt: 256.18 g/mol
InChI Key: GLUUWOBXGFSOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl[(3-Bromo-4-methylphenyl)methyl]amine is an organic compound with a CAS number of 1414870-79-3 . It’s available from suppliers like AOBChem USA .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 284.3±25.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown that compounds structurally related to Diethyl[(3-Bromo-4-methylphenyl)methyl]amine serve as key intermediates in the synthesis of various organic molecules. For instance, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents demonstrate the utility of bromo-methyl derivatives in forming tertiary amines, sulfides, thiocyanates, and other products through selective bromination and subsequent reactions (Pevzner, 2003).

Phosphonate Derivatives and Their Applications

The structural analogs of natural amino acids, particularly -aminophosphonates, have attracted attention due to their potential biological activities, including enzyme inhibition, antibacterial, antitumor, and antiviral properties. The synthesis and structural characterization of four diethyl [(arylamino)(4-ethynylphenyl)methyl] phosphonate derivatives underscore the chemical versatility and potential application areas of these compounds in medicinal chemistry (Ouahrouch et al., 2014).

Corrosion Inhibition

Research on α-aminophosphonates, including compounds similar to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. This application is particularly relevant for industrial pickling processes, showcasing the compound's potential in protecting metal surfaces from corrosive environments (Gupta et al., 2017).

properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-4-14(5-2)9-11-7-6-10(3)12(13)8-11/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUUWOBXGFSOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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